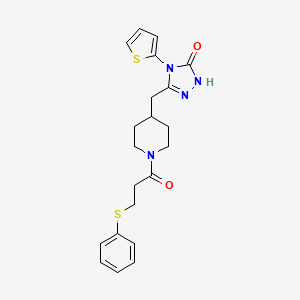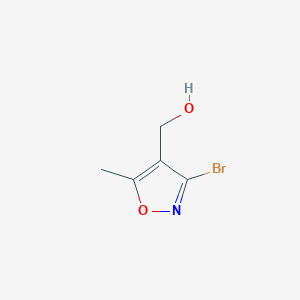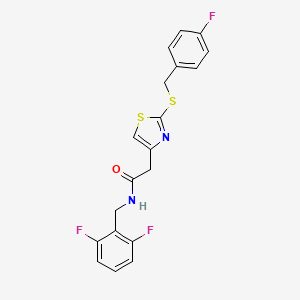![molecular formula C14H10ClF3N2O2 B2972529 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime CAS No. 338977-18-7](/img/structure/B2972529.png)
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime” is a chemical compound . It is a complex organic molecule that contains a trifluoromethyl group and a pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups including a trifluoromethyl group and a pyridinyl group . Unfortunately, specific structural details or diagrams are not provided in the sources I found.作用機序
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) derivatives are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
It’s worth noting that compounds with similar structures, such as fluazuron, work by inhibiting the chitin synthase of parasites like ticks, thereby hindering their normal growth and development .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may interfere with the biochemical pathways related to the synthesis of chitin, a key component in the exoskeleton of arthropods .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to the death of parasites like ticks by inhibiting their growth and development .
実験室実験の利点と制限
One of the main advantages of COTI-2 is its specificity for mutant p53, which makes it a promising candidate for targeted therapy. However, the limitations of COTI-2 include its low solubility and stability, which can affect its efficacy in vivo. Further research is needed to optimize the formulation and delivery of COTI-2 for clinical use.
将来の方向性
There are several future directions for research on COTI-2. One area of focus is the optimization of its formulation and delivery for clinical use. Another area of research is the identification of biomarkers that can predict the response of cancer cells to COTI-2. Additionally, further studies are needed to investigate the potential use of COTI-2 in combination with other therapies for the treatment of cancer.
合成法
The synthesis of COTI-2 involves several steps, including the reaction of 2-chloro-5-nitropyridine with 3-chlorophenol in the presence of a base to form 3-(2-chloro-5-nitropyridin-3-yloxy)phenol. This compound is then reacted with ethyl chloroformate to form 1-(3-{[3-chloro-5-(ethoxycarbonyl)-2-pyridinyl]oxy}phenyl)-1-ethanone, which is then reacted with hydroxylamine hydrochloride to form COTI-2.
科学的研究の応用
COTI-2 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells and plays a crucial role in tumor growth and progression. COTI-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
特性
IUPAC Name |
(NE)-N-[1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c1-8(20-21)9-3-2-4-11(5-9)22-13-12(15)6-10(7-19-13)14(16,17)18/h2-7,21H,1H3/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTIHTYQJAGVAD-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2972450.png)

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2972453.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2972456.png)



![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2972462.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2972466.png)
![N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2972467.png)

